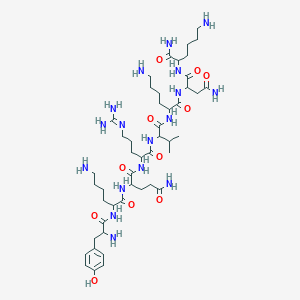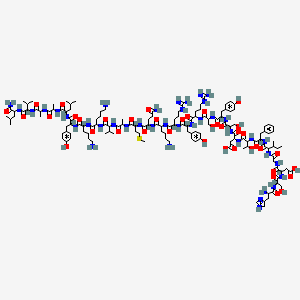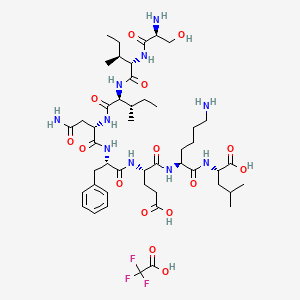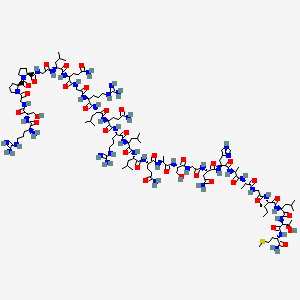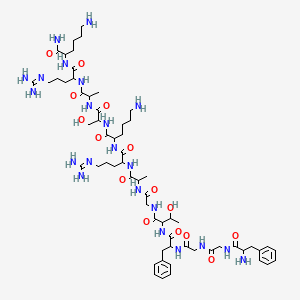
HIV-1 rev Protein (34-50)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 rev Protein (34-50) is a 17-amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in Human Immunodeficiency Virus type 1 (HIV-1). This peptide plays a crucial role in the HIV-1 life cycle by facilitating the nuclear export of unspliced and partially spliced viral mRNAs, which are essential for the production of viral proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 rev Protein (34-50) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of HIV-1 rev Protein (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of large-scale reactors and purification systems like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: HIV-1 rev Protein (34-50) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Binding Reactions: Interacting with the Rev response element (RRE) in viral RNA.
Complex Formation: Forming ribonucleoprotein complexes with RRE RNA.
Common Reagents and Conditions:
Reagents: The peptide interacts with RNA molecules and other proteins within the cellular environment.
Conditions: Physiological conditions, including neutral pH and body temperature, are typically required for these interactions.
Major Products: The primary product of these interactions is the formation of a stable ribonucleoprotein complex that facilitates the nuclear export of viral mRNAs .
Scientific Research Applications
HIV-1 rev Protein (34-50) has several scientific research applications:
Chemistry: Used as a model peptide for studying protein-RNA interactions and peptide synthesis techniques.
Biology: Investigated for its role in the HIV-1 life cycle and its interactions with cellular proteins.
Medicine: Explored as a potential target for antiviral therapies aimed at disrupting the HIV-1 replication process.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for HIV-1 infection
Mechanism of Action
The mechanism of action of HIV-1 rev Protein (34-50) involves:
Binding to RRE RNA: The peptide binds to the Rev response element (RRE) in viral RNA, forming a ribonucleoprotein complex.
Nuclear Export: This complex facilitates the nuclear export of unspliced and partially spliced viral mRNAs, allowing their translation into viral proteins.
Regulation of Gene Expression: By promoting the export of these mRNAs, the peptide plays a critical role in the regulation of HIV-1 gene expression and replication
Comparison with Similar Compounds
HIV-1 Tat Protein: Another regulatory protein involved in the transcriptional activation of HIV-1 genes.
HIV-1 Nef Protein: A protein that enhances viral replication and modulates host cell signaling pathways.
Uniqueness: HIV-1 rev Protein (34-50) is unique in its specific role in the nuclear export of viral mRNAs. Unlike Tat and Nef, which primarily function in transcriptional regulation and host cell modulation, respectively, Rev is essential for the post-transcriptional regulation of HIV-1 gene expression .
Properties
CAS No. |
141237-50-5 |
|---|---|
Molecular Formula |
C₉₇H₁₇₃N₅₁O₂₄ |
Molecular Weight |
2437.74 |
sequence |
One Letter Code: TRQARRNRRRRWRERQR |
Synonyms |
HIV-1 rev Protein (34-50) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)
